Journal Name:EES Catalysis
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Electrochemically decoupled reduction of CO2 to formate over a dispersed heterogeneous bismuth catalyst enabled via redox mediators†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00271C
Electrochemical CO2 reduction is a topic of major interest in contemporary research as an approach to use renewably-derived electricity to synthesise useful hydrocarbons from waste CO2. Various strategies have been developed to optimise this challenging reaction at electrode interfaces, but to-date, decoupled electrolysis has not been demonstrated for the reduction of CO2. Decoupled electrolysis aims to use electrochemically-derived charged redox mediators – electrical charge and potential vectors – to separate catalytic product formation from the electrode surface. Utilising an electrochemically generated highly reducing redox mediator; chromium propanediamine tetraacetate, we report the first successful application of decoupled electrolysis to electrochemical CO2 reduction. A study of metals and metal composites found formate to be the most accessible product, with bismuth metal giving the highest selectivity. Copper, tin, gold, nickel and molybdenum carbide heterogeneous catalysts were also investigated, in which cases H2 was found to be the major product, with minor yields of two-electron CO2 reduction products. Subsequent optimisation of the bismuth catalyst achieved a high formate selectivity of 85%. This method represents a radical new approach to CO2 electrolysis, which may be coupled directly with renewable energy storage technology and green electricity.
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Enhanced H2 production at the atomic Ni–Ce interface following methanol steam reforming†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00225J
Hydrogen production with high efficiency and low CO selectivity in methanol steam reforming (MSR) is of pivotal importance. However, there is limited understanding of the active sites and reaction mechanisms during catalysis. In this study, we maximized the interfacial site, known as the active component in MSR, of Ni–CeOx by atomically dispersed Ni and Ce over the carbon–nitrogen support to generate the Ni and Ce dual-atomic catalyst (DAC), which achieved 6.5 μmolH2 gcat.−1 s−1 H2 generation rate and 0.8% CO selectivity at 99.1% methanol conversion at 513 K. The finely dispersed Ni and Ce structure was confirmed by systematic characterization of AC HAADF-STEM and EXAFS. Electron transfer from Ce to Ni was confirmed simultaneously by quasi-in situ XPS analysis. Moreover, the reaction mechanism of methanol steam reforming was clarified by combining kinetic studies with isotope-tracing/exchange analysis (i.e., KIEs and steady-state isotopic transient kinetic analysis (SSITKA)), which suggests that the steam reforming consists of two tandem reaction processes: methanol decomposition (MD) and water–gas shift (WGS) reaction, with methanol and water activation at independent active sites (e.g., Ni and oxygen vacancy over CeOx), and that hydrogen generation was primarily determined by both C–H bond rupture and OL–H (OL represents the lattice oxygen) cleavage within methoxy and hydroxyl groups, respectively, with the catalytic surface mainly covered by CO and methoxy groups. A shift of WGS involvement in hydrogen generation from negligibly influenced to significantly promoted was selectively observed once modifying the reaction from differential conditions to a high methanol conversion regime, and two quantification methods have been established by comparing the molecule ratio between CO and CO2 or H2.
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Probing the structure–property relationships of supported copper oxide nanoclusters for methane activation†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00234A
Supported metal oxide nanoclusters (MeO-NCs) have gained significant attention for their remarkable versatility in various energy and sustainability applications. Despite rapid advancements in atomic-scale synthesis and characterization techniques, the rational design of MeO-NCs with desired catalytic properties remains challenging. This challenge arises from the elusive and difficult-to-quantify structure-catalytic property relationships, particularly in the case of amorphous nanoclusters. Exploiting first-principles calculations at the density functional theory (DFT) level, we conducted a systematic investigation into the growth, geometries, and catalytic performance of a series of tetra-copper oxide nanoclusters (Cu4O-NCs) for methane activation. Focusing on the most representative geometries, we applied machine learning to extract two physically insightful descriptors involving the spin density, the p-band center of the oxygen site, and the d-band center of adjacent Cu sites. These descriptors enable us to predict free energy barriers associated with both the homolytic and heterolytic mechanisms of methane activation. This descriptor-driven approach enables rapid and intuitive prediction of the preferred reaction mechanism. Our findings lay a solid foundation for future advancements in catalysts based on amorphous nanoclusters and provide valuable insights into the mechanistic landscape of methane activation.
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Cobalt-free layered perovskites RBaCuFeO5+δ (R = 4f lanthanide) as electrocatalysts for the oxygen evolution reaction†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00142C
Co-based perovskite oxides are intensively studied as promising catalysts for electrochemical water splitting in an alkaline environment. However, the increasing Co demand by the battery industry is pushing the search for Co-free alternatives. Here we report a systematic study of the Co-free layered perovskite family RBaCuFeO5+δ (R = 4f lanthanide), where we uncover the existence of clear correlations between electrochemical properties and several physicochemical descriptors. Using a combination of advanced neutron and X-ray synchrotron techniques with ab initio DFT calculations we demonstrate and rationalize the positive impact of a large R ionic radius in their oxygen evolution reaction (OER) activity. We also reveal that, in these materials, Fe3+ is the transition metal cation the most prone to donate electrons. We also show that similar R3+/Ba2+ ionic radii favor the incorporation and mobility of oxygen in the layered perovskite structure and increase the number of available O diffusion paths, which have an additional, positive impact on both, the electric conductivity and the OER process. An unexpected result is the observation of a clear surface reconstruction exclusively in oxygen-rich samples (δ > 0), a fact that could be related to their superior OER activity. The encouraging intrinsic OER values obtained for the most active electrocatalyst (LaBaCuFeO5.49), together with the possibility of industrially producing this material in nanocrystalline form should inspire the design of other Co-free oxide catalysts with optimal properties for electrochemical water splitting.
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Rational element-doping of FeOOH-based electrocatalysts for efficient ammonia electrosynthesis†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00208J
Electrocatalysis has been intensively studied in nitrogen (N2) reduction for its sustainable power and stable catalytic performance, but it is still limited by weak activation of N2 at the catalytic sites, and the competition from the hydrogen evolution reaction (HER). The special d-orbital electron arrangement of transition metals and the tuning of the microenvironment provide possible strategies to enhance the activation of N2, while improving the selectivity of the eNRR. Herein, FeO(OH, S) with high spin state and Mo–FeOOH with low spin state were designed around the FeOOH-based catalysts through elemental doping, which could achieve excellent ammonia yield performance of 80.1 ± 4.0 μg h−1 mgcat−1 (FE 36.9 ± 0.5%) and 86.8 ± 4.1 μg h−1 mgcat−1 (FE 29.1 ± 0.8%) in 0.1 M LiClO4 at −0.6 V vs. RHE, respectively, coupled with polyethylene glycol (PEG) to inhibit the HER. Based on theoretical calculations to investigate the adsorption of N2 on Fe sites, the FeO(OH, S) catalyst has stronger adsorption ability, which may originate from the high spin effect, which means that the more isolated and highly active eg orbital electrons are more beneficial to realize the electronic feedback mechanism, promoting the d–π* orbital interaction with N2.
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Operando insights into correlating CO coverage and Cu–Au alloying with the selectivity of Au NP-decorated Cu2O nanocubes during the electrocatalytic CO2 reduction†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00162H
Electrochemical reduction of CO2 (CO2RR) is an attractive technology to reintegrate the anthropogenic CO2 back into the carbon cycle driven by a suitable catalyst. This study employs highly efficient multi-carbon (C2+) producing Cu2O nanocubes (NCs) decorated with CO-selective Au nanoparticles (NPs) to investigate the correlation between a high CO surface concentration microenvironment and the catalytic performance. Structure, morphology and near-surface composition are studied via operando X-ray absorption spectroscopy and surface-enhanced Raman spectroscopy, operando high-energy X-ray diffraction as well as quasi in situ X-ray photoelectron spectroscopy. These operando studies show the continuous evolution of the local structure and chemical environment of our catalysts during reaction conditions. Along with its alloy formation, a CO-rich microenvironment as well as weakened average CO binding on the catalyst surface during CO2RR is detected. Linking these findings to the catalytic function, a complex compositional interplay between Au and Cu is revealed in which higher Au loadings primarily facilitate CO formation. Nonetheless, the strongest improvement in C2+ formation appears for the lowest Au loadings, suggesting a beneficial role of the Au–Cu atomic interaction for the catalytic function in CO2RR. This study highlights the importance of site engineering and operando investigations to unveil the electrocatalyst's adaptations to the reaction conditions, which is a prerequisite to understand its catalytic behavior.
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Boosting the catalytic performance of metal–zeolite catalysts in the hydrocracking of polyolefin wastes by optimizing the nanoscale proximity†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00180F
Hydrocracking polyolefins using bifunctional metal–zeolite catalysts is a pivotal strategy for the catalytic upcycling of plastic waste to produce value-added fuels. However, the macro-molecular size and stable C–C bond of polyolefins impose major challenges on catalyst design based on noble metal and microporous zeolites. The lack of investigation into the nanoscale proximity between Pt and USY has hindered the development of an evolving generation of catalysts. Herein, we report Pt/USY prepared by colloid-immobilization method with Pt nanoparticles exclusively located on the surface of USY is a superior catalyst (>50% higher activity) compared to its analogues that have Pt inside or away from USY crystalline, reaching a selectivity to gasoline (C5–12) over 90%. The formation rate of liquid products reaches 6122 gliquid gPt−1 h−1 and 5048 gliquid gPt−1 h−1 in hydrocracking polyethylene (PE) and polypropylene (PP) at 280 °C, respectively. The hydrocracking of model alkanes with different molecular sizes demonstrates the nanoscale Pt-USY proximity as a key criterion in optimizing the accessibility and acidic environment of Pt, and the diffusion distance between metal and acid sites. These findings comprise a significant step forward toward rational catalyst design aiming at upcycling plastic waste for sustainable fuel production.
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Highly selective Ag foam gas diffusion electrodes for CO2 electroreduction by pulsed hydrogen bubble templation†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00220A
The electrochemical reduction of carbon dioxide to valuable fossil-free products opens up a way to close the carbon cycle, if based solely on renewable energy sources. Making the process industrially viable, however, needs high CO2 conversion rates, efficient electrodes, and high selectivity for desired products. To reach this goal, highly catalytically active porous electrodes with maximized surface areas are required. We combined pulsed electrochemical deposition of the Ag foam catalyst with ionomer infiltration of the electrode to produce Ag-based gas diffusion electrodes (GDEs) in a facile and fast production process. Using the dynamic hydrogen bubble templation method (DHBT), we utilized the parasitic hydrogen evolution reaction (HER) to aid the solvent free structuring of the 3D catalyst network and directly manufacture a GDE. Different deposition parameters and in particular pulse-to-pause ratios increased the amount of deposited catalyst and successfully reduced the overpotential during CO2RR operation. To inhibit electrode flooding and decrease CO2 mass transport limitations during CO2RR, we further infiltrated the electrode with a suitable perfluorosulfonic acid ionomer. SEM and EDS analyses showed a homogeneous Ag/F distribution along the cross section of the electrodes. These electrodes catalyzed the conversion of CO2 to CO at industrially viable current densities of 500 mA cm−2 with an unprecedented faradaic efficiency up to 76% in 1 M KHCO3.
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Activating iodine redox by enabling single-atom coordination to dormant nitrogen sites to realize durable zinc–iodine batteries†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00228D
Aqueous rechargeable static zinc–iodine (Zn–I2) batteries are regarded as competitive candidates for next-generation energy storage devices owing to their safety and high energy density. However, their inherent limitations such as the shuttle effect, sluggish electrochemical kinetics, and the poor electrical conductivity of iodine have been challenging to mitigate when using methods that confer polarity to the surface of the carbon host through nitrogen doping. Moreover, the considerable prevalence of inactive pyridinic N sites significantly impedes the establishment of approaches to overcome issues associated with redox kinetics and iodine utilization. Herein, single Ni atoms were incorporated into an electrochemically inactive N-doped carbon matrix by carbonizing a zeolitic imidazolate framework and then thermally activating the Ni ions adsorbed onto the carbonized product. The single Ni atoms modulated the electronic structure of the surrounding N-doped carbon matrix, thereby improving its ability to adsorb polyiodides and exhibit bifunctional catalytic activity for iodine reduction and oxidation reactions. Consequently, the assembled Zn–I2 battery delivered an outstanding rate performance (193 mA h g−1 at a current density of 6 A g−1) and ultralong cyclability (10 000 cycles at a current density of 4 A g−1). Overall, this study illuminates the merits of using single-atom catalysts to revitalize inactive N pyridinic sites, thereby providing a promising direction for further advancement of Zn–I2 batteries.
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Iron oxide-promoted photochemical oxygen reduction to hydrogen peroxide (H2O2)†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00256J
Hydrogen peroxide (H2O2) is a valuable green oxidant with a wide range of applications. Furthermore, it is recognized as a possible future energy carrier achieving safe operation, storage and transportation. The photochemical production of H2O2 serves as a promising alternative to the waste- and energy-intensive anthraquinone process. Following the 12 principles of Green Chemistry, we demonstrate a facile and general approach to sustainable catalyst development utilizing earth-abundant iron and biobased sources only. We developed several iron oxide (FeOx) nanoparticles (NPs) for successful photochemical oxygen reduction to H2O2 under visible light illumination (445 nm). Achieving a selectivity for H2O2 of >99%, the catalyst material could be recycled for up to four consecutive rounds. An apparent quantum yield (AQY) of 0.11% was achieved for the photochemical oxygen reduction to H2O2 with visible light (445 nm) at ambient temperatures and pressures (9.4–14.8 mmol g−1 L−1). Reaching productivities of H2O2 of at least 1.7 ± 0.3 mmol g−1 L−1 h−1, production of H2O2 was further possible via sunlight irradiation and in seawater. Finally, a detailed mechanism has been proposed on the basis of experimental investigation of the catalyst's properties and computational results.
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Modified Cu–Zn–Al mixed oxide dual function materials enable reactive carbon capture to methanol†
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00254C
Reactive carbon capture (RCC), an integrated CO2 capture and conversion process that does not require generating a purified CO2 stream, is an attractive carbon management strategy that can reduce costs and energy requirements associated with traditionally separate capture and conversion processes. Dual function materials (DFMs) comprised of co-supported sorbent sites and catalytic sites have emerged as a promising material design to enable RCC. DFMs have been extensively studied for methane production, but the noncompetitive economics of methane necessitates the development of DFMs to target more valuable, useful, and versatile products, like methanol. Herein, we report the development of modified Cu–Zn–Al mixed oxide (Alk/CZA, Alk = K, Ca) DFMs for combined capture and conversion of CO2 to methanol. CO2 chemisorption, in situ DRIFTS characterization, and co-fed hydrogenation performance revealed that K and Ca have different effects on the CO2 capture and catalytic behavior of the parent CZA. K-modification resulted in the greatest promotional effect on capture capacity but the most detrimental effect on co-fed hydrogenation catalytic activity. Interestingly, when used in a cyclic temperature-and-pressure-swing RCC operation, K/CZA exhibited a greater conversion of adsorbed CO2 (94.4%) with high methanol selectivity (46%), leading to greater methanol production (59.0 μmol gDFM−1) than the parent CZA or Ca/CZA (13.2 and 18.9 μmol gDFM−1, respectively). This study presents the foundational methodology for the design and evaluation of novel DFMs to target renewable methanol synthesis, highlighted by a critical learning that co-fed CO2 hydrogenation performance is not an effective indicator of RCC performance.
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Selective catalytic reduction of NOx with NH3 over copper-based catalysts: recent advances and future prospects
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00210A
Selective catalytic reduction of NO with NH3 (NH3-SCR) is a promising technology to reduce the emission of nitrogen oxides (NOx) from diesel engines and industrial flue gases. Due to their advantages of variable valence and high stability, Cu-based catalysts exhibit superior activity and have been widely employed in the NH3-SCR reaction. Herein, we expound the reaction mechanism of NH3-SCR, and summarize the comprehensive advances of Cu-based catalysts (Cu-based small-pore zeolites and Cu-containing metal oxides) developed in the last decade. In this review, the challenges and prospects for Cu-based catalysts are presented to meet the industrial need, and efficient design strategies for promoting the NH3-SCR performance of Cu-based catalysts through support derivation, precursor optimization engineering, secondary metal doping, crystal structure regulation, preparation method modification and interaction and interface engineering are comprehensively proposed and discussed. These proposed strategies are confirmed to be beneficial for enhancing catalysis by accelerating acid and redox cycles. Besides, we sum up the poisoning mechanism of impurities from flue gas on active sites, and provide the corresponding anti-inactivation measures to inhibit the deactivation of catalysts. Finally, we hope to focus on the current opportunities and challenges faced by Cu-based catalysts, further promoting their development and achieving practical applications.
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Reaction microenvironment control in membrane electrode assemblies for CO2 electrolysis
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00155E
CO2 electrolysis is an emerging and promising carbon neutrality technology, but currently suffers from challenging selectivity issues at industrially relevant reaction rates. Selectivity control in CO2 electrolysis relies on the molecular understanding and manipulation of multiple parallel reaction pathways that are equally governed by catalytically active sites and the reaction microenvironments in their vicinity. In this perspective, we summarize and discuss the latest achievements in reaction microenvironment control for active, selective, energy- and carbon-efficient CO2 electrolysis, with particular attention being paid to that in membrane electrode assembly electrolyzers operating at industrial current densities (≥200 mA cm−2). The effects and underlying catalytic mechanisms of reaction microenvironments tailored by functional organic molecules/polymers and reactant feed compositions on the activity and selectivity of CO2 electrolysis are discussed using selected examples. The efforts made to tailor acidic reaction microenvironments by controlling the transport of reactive species for carbon-efficient CO2 electrolysis are also exemplified. Finally, we illustrate current challenges and future opportunities in the mechanistic understanding and rational design of reaction microenvironments for improving CO2 electrolysis performance.
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Structural engineering of catalysts for ammonia electrosynthesis from nitrate: recent advances and challenges
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00184A
Ammonia (NH3) is an indispensable industrial chemical used in fertilizer production and energy carriers. However, its production through the Haber–Bosch process requires high temperature and high pressure, consuming significant energy and releasing large amounts of CO2, rendering it unsustainable. As a result, sustainable approaches for ammonia synthesis powered by renewable electricity have gained significant attention, such as the electrocatalytic N2 reduction reaction (N2RR) and nitrate reduction reaction (NitRR). This review summarizes recent advancements in the design strategies of electrocatalysts for the NitRR, highlighting synthetic methods such as doping, alloying, single-atom engineering, nanoconfinement, size-regulation, and tandem catalysis. These strategies aim to tune the adsorption of reactants and intermediates or enhance proton–electron transfer. Future studies could explore new electrocatalysts for efficient NitRR based on the strategies summarized in this review to improve nitrate pollution removal efficiency and ammonia production rates. Furthermore, the challenging questions raised at the end of the paper, such as optimizing the reaction kinetics of the NitRR and improving catalyst selectivity and stability, can provide new directions and insights for future catalyst design.
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Recent advances in tunable metal–support interactions for enhancing the photocatalytic nitrogen reduction reaction
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00191A
Ammonia (NH3), as an important foundational chemical and green hydrogen energy carrier, plays an indispensable role in the development of human society. However, it is evident that the traditional process for NH3 synthesis is no longer in line with the times due to its drawbacks, such as high energy consumption and high carbon emission. In recent years, the photocatalytic nitrogen reduction reaction (PNRR), which reduces N2 to NH3 under mild conditions using inexhaustible solar energy, has been considered as a promising alternative. Nevertheless, the catalytic efficiency of the PNRR is low and far from realizing practical applications owing to the weak N2 adsorption, hard dissociation of inert NN, and competing reactions of hydrogen precipitation. Metal–support interactions (MSIs) provide an efficient way to adjust the performance of both the active metal and support in the photocatalytic process through geometric, electronic and bifunctional effects. The design of heterogeneous photocatalysts with tunable MSIs has been proved to be a feasible way to enhance their catalytic performance for the PNRR. In this review, we summarize the recent developments in MSI photocatalysts involved in nitrogen fixation. Firstly, the mechanism of MSIs and their characterization as well as the synthesis strategies for photocatalysts with MSIs are briefly outlined. Subsequently, the electronic and bifunctional effects of MSI photocatalysts and the corresponding PNRR mechanism are focused on, from the aspects of supports such as metal oxides, bismuth oxyhalides, metal sulfides, metal–organic frameworks (MOFs) and carbon nitrides. Finally, the future developments in this area such as creating state-of-the-art materials with MSIs and synthesis strategies and developing advanced techniques to investigate reaction mechanisms for N2 fixation are discussed. It is expected that this review can provide some guidance for understanding and rationally designing MSI photocatalysts, especially for boosting the PNRR.
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Gas-phase errors in computational electrocatalysis: a review
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00126A
Currently, computational models based on density functional theory (DFT) are intensively used for the analysis of electrocatalytic reactions and the design of enhanced catalysts. As the accuracy of these models is subjected to the quality of the input data, knowing the intrinsic limitations of DFT is crucial to improve computational predictions. A common pitfall of DFT is the estimation of the total energies of molecules, particularly those containing double and triple bonds. In this review, we show how gas-phase errors permeate thermodynamic and kinetic models of customary use in electrocatalysis, potentially compromising their predictiveness. First, we illustrate how these errors can be identified and provide a list of corrections for common molecules and functional groups. Subsequently, we explain how the errors spread from simple reaction energy calculations to adsorption energies, scaling relations, equilibrium potentials, overpotentials, and Sabatier-type activity plots. Finally, we list the remaining challenges toward an improved assessment of energetics at solid–gas–liquid interfaces.
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D4EY90005G
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D4EY90004A
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Photocatalytic inactivation technologies for bioaerosols: advances and perspective
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00179B
Bioaerosol control systems are urgently needed to inactivate airborne pathogenic microorganisms to prevent secondary contamination. Recently, with an increasing number of studies on the characteristics of bioaerosols, researchers have gained a better understanding of bioaerosols, which has promoted the development of bioaerosol control technology. Bioaerosol photocatalytic inactivation technology shows its superiority through excellent oxidation capacity, environmental friendliness, the absence of secondary contaminations, and good compatibility. However, there are very few available studies that comprehensively summarize and present the state of bioaerosol photocatalytic inactivation technology. This article mainly reviews the recent advances in advanced materials, combined technologies, carriers and reactors, applications and performance evaluations of photocatalytic inactivation technology. The efficiency, advantages and disadvantages of these factors are comprehensively discussed. This review also highlights the practical applications, addresses the challenges, and provides a perspective on bioaerosol photocatalytic inactivation for future research.
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Recent progress in understanding the catalyst layer in anion exchange membrane electrolyzers – durability, utilization, and integration
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00193H
Anion exchange membrane water electrolyzers (AEMWEs) are poised to play a key role in reducing capital cost and materials criticality concerns associated with traditional low-temperature electrolysis technologies. To accelerate the development and deployment of this technology, an in-depth understanding of cell materials integration is essential. Notably, the complex chemistries and interactions within the catalyst layer (consisting of the anode/cathode catalyst, anion exchange ionomer, and their interfaces with the transport layers and membrane) collectively influence overall cell performances, lifetimes, and costs. This review outlines recent advances in understanding the catalyst layer in AEMWEs. Specifically, electrode development strategies (including catalyst deposition techniques and configurations as well as transport layer design strategies) and our current understanding of catalyst–ionomer interactions are discussed. Effects of cell assembly and operational variables (including compression, temperature, pressure, and electrolyte conditions) on cell performance are also discussed. Lastly, we consider cutting-edge in situ and ex situ diagnostic techniques to study the complex chemistries within the catalyst layer as well as discuss degradation mechanisms that arise due to the integration of cell components. Simultaneously, comparisons are made to proton exchange membrane water electrolyzers (PEMWEs) and liquid alkaline water electrolyzers (LAWE) throughout the review to provide context to researchers transitioning into the AEMWE space. We also include recommendations for standard operating procedures, configurations, and metrics for comparing activity and stability.
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